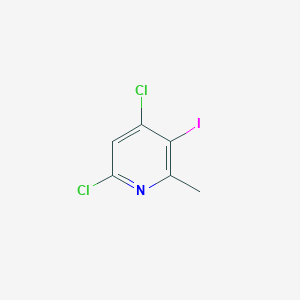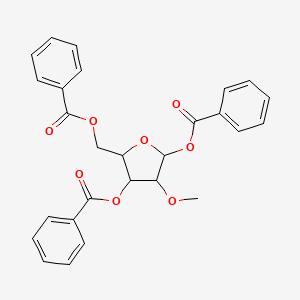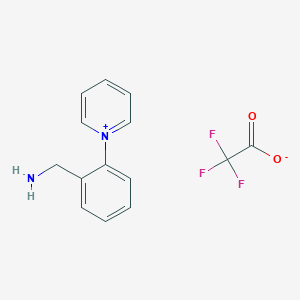![molecular formula C10H13NO3 B13656516 (NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B13656516.png)
(NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine: is an organic compound that belongs to the class of hydroxylamines This compound is characterized by the presence of an ethoxy and a methoxy group attached to a phenyl ring, along with a hydroxylamine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine typically involves the condensation of 3-ethoxy-4-methoxybenzaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in the presence of a base such as sodium acetate or pyridine, which facilitates the formation of the imine intermediate. The reaction is typically performed under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: (NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine can be used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound can be used as a probe to study various biological processes due to its ability to interact with biomolecules.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparación Con Compuestos Similares
- (NZ)-N-[(3-methoxy-4-ethoxyphenyl)methylidene]hydroxylamine
- (NZ)-N-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydroxylamine
- (NZ)-N-[(3-methoxy-4-hydroxyphenyl)methylidene]hydroxylamine
Comparison:
- Structural Differences: The presence and position of the ethoxy and methoxy groups can influence the compound’s reactivity and interaction with other molecules.
- Chemical Properties: These structural differences can lead to variations in solubility, stability, and reactivity.
- Biological Activity: The specific arrangement of functional groups can affect the compound’s ability to interact with biological targets, leading to differences in biological activity and potential applications.
Propiedades
Fórmula molecular |
C10H13NO3 |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
(NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10-6-8(7-11-12)4-5-9(10)13-2/h4-7,12H,3H2,1-2H3/b11-7- |
Clave InChI |
FVYXOGUMKIMTAT-XFFZJAGNSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=N\O)OC |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=NO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


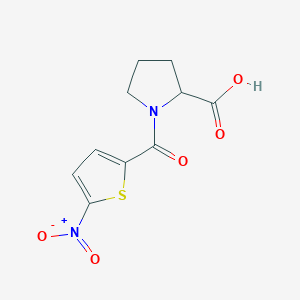


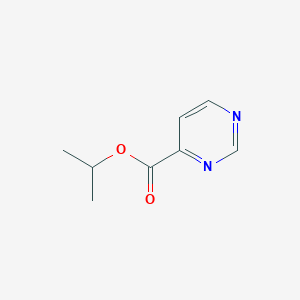
![4-bromo-7-chloroBenzo[b]thiophene-3-carboxylic acid](/img/structure/B13656467.png)
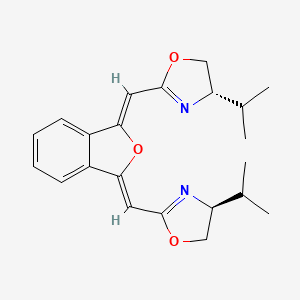
![(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13656475.png)

![[8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B13656481.png)
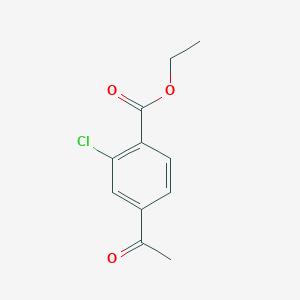
![4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13656487.png)
